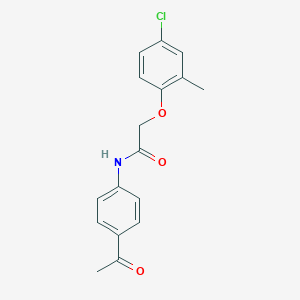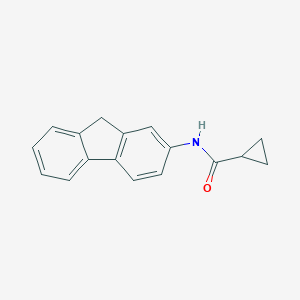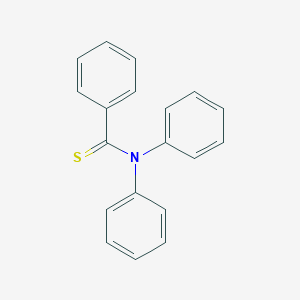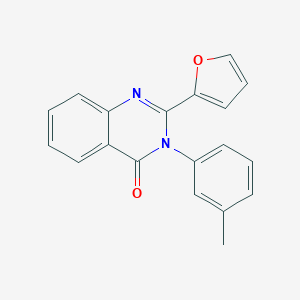
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)-, also known as FMQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and analgesic effects. In
Wirkmechanismus
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- exerts its anticancer effects by targeting various signaling pathways involved in cancer progression. It inhibits the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- induces DNA damage and inhibits topoisomerase II activity, leading to cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to have several biochemical and physiological effects. It inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and promotes tumor growth. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- also has a high purity, which allows for accurate and reproducible experiments. However, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has not been extensively tested in animal models, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are several future directions for 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- research. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. Another potential direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neuropathic pain. Additionally, further studies are needed to understand the toxicity profile of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- and its potential for clinical use.
Synthesemethoden
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- can be synthesized using various methods, including the condensation of 2-furanylamine with 3-methylbenzaldehyde, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 98%. Another method involves the reaction of 2-furanylamine with 3-methylbenzoyl chloride in the presence of a base, followed by cyclization with urea. This method yields 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an anticancer agent. 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Eigenschaften
CAS-Nummer |
62820-53-5 |
|---|---|
Produktname |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(3-methylphenyl)- |
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O2/c1-13-6-4-7-14(12-13)21-18(17-10-5-11-23-17)20-16-9-3-2-8-15(16)19(21)22/h2-12H,1H3 |
InChI-Schlüssel |
LZQFIRGXPQOLCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
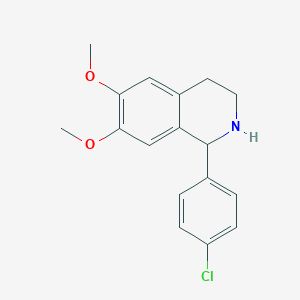
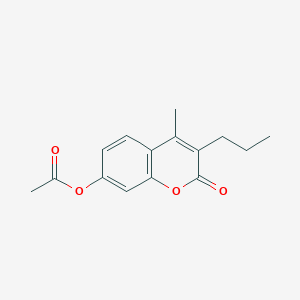
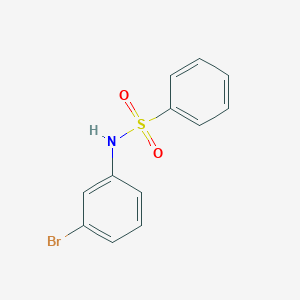
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
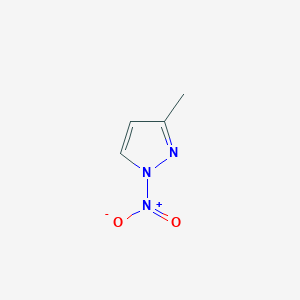
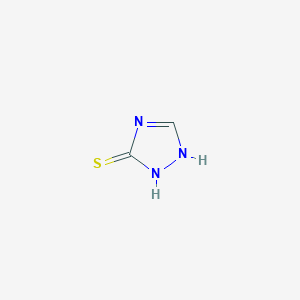
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
